3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride
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Overview
Description
3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a piperidinylmethyl group, and a benzamide moiety, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride typically involves the reaction of 3-chlorobenzoyl chloride with 4-piperidinylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include crystallization, filtration, and drying to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products, which can be useful in various applications.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce a secondary amine .
Scientific Research Applications
3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-piperidinylmethyl)benzamide
- N-(4-piperidinylmethyl)benzamide
- 3-Chlorobenzamide
Uniqueness
3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride is unique due to the presence of both the chloro and piperidinylmethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in a variety of applications .
Properties
IUPAC Name |
3-chloro-N-(piperidin-4-ylmethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10;/h1-3,8,10,15H,4-7,9H2,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOQRIRVSFPDPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC(=CC=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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